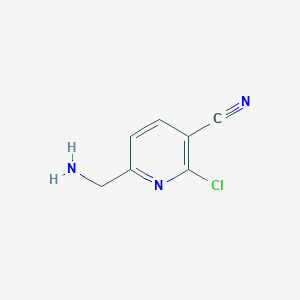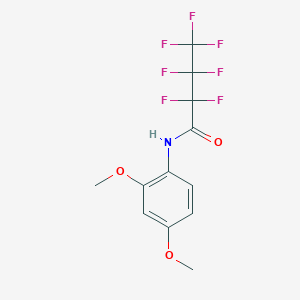![molecular formula C13H23NS B14142351 2-Pentyl-1-thia-4-azaspiro[4.5]dec-3-ene CAS No. 89149-15-5](/img/structure/B14142351.png)
2-Pentyl-1-thia-4-azaspiro[4.5]dec-3-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Pentyl-1-thia-4-azaspiro[4.5]dec-3-ene is a chemical compound known for its unique spirocyclic structure, which includes a sulfur atom and a nitrogen atom within the ring system.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pentyl-1-thia-4-azaspiro[4.5]dec-3-ene typically involves a multi-step process. One common method includes the condensation of ketones such as 4-methylcyclohexanone or cyclohexanone with aromatic amines like 4-bromoaniline or 4-fluoroaniline, and mercaptoacetic acid in dry benzene. This one-pot three-component reaction yields the corresponding substituted aryl-1-thia-4-azaspiro[4.5]decane .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalysts, to ensure high yield and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-Pentyl-1-thia-4-azaspiro[4.5]dec-3-ene undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrogen atom can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur and nitrogen atoms.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Pentyl-1-thia-4-azaspiro[4.5]dec-3-ene has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Mécanisme D'action
The mechanism of action of 2-Pentyl-1-thia-4-azaspiro[4.5]dec-3-ene involves its interaction with cellular targets, leading to the induction of apoptosis in cancer cells. The compound is believed to interfere with specific molecular pathways, including the inhibition of enzymes and disruption of cellular signaling processes, ultimately leading to cell death .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Thia-4-azaspiro[4.5]decane: A related compound with similar structural features but lacking the pentyl group.
Thiazolopyrimidine: Another compound with a thiazolidine ring system, known for its medicinal properties.
1,3,4-Thiadiazole: A compound with a thiadiazole ring, also studied for its biological activities.
Uniqueness
2-Pentyl-1-thia-4-azaspiro[4.5]dec-3-ene is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. The presence of both sulfur and nitrogen atoms within the ring system contributes to its reactivity and potential as a versatile building block in synthetic chemistry and drug development .
Propriétés
Numéro CAS |
89149-15-5 |
|---|---|
Formule moléculaire |
C13H23NS |
Poids moléculaire |
225.40 g/mol |
Nom IUPAC |
2-pentyl-1-thia-4-azaspiro[4.5]dec-3-ene |
InChI |
InChI=1S/C13H23NS/c1-2-3-5-8-12-11-14-13(15-12)9-6-4-7-10-13/h11-12H,2-10H2,1H3 |
Clé InChI |
UJKLRVLUTFPMTB-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC1C=NC2(S1)CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-(bicyclo[4.1.0]heptane-7-carbonyl)-5-bromo-6-oxopyran-3-carbohydrazide](/img/structure/B14142284.png)
![8-{(2E)-2-[1-(2-bromoethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]hydrazinyl}-6-hydroxy-3-methyl-7-(1-phenylethyl)-3,7-dihydro-2H-purin-2-one](/img/structure/B14142285.png)

![methyl 4-(4-chlorophenyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-5-formyl-2-methyl-1H-pyrrole-3-carboxylate](/img/structure/B14142298.png)


![2-(3,4-dimethoxyphenyl)-N'-[(E)-(1,2-dimethyl-1H-indol-3-yl)methylidene]acetohydrazide](/img/structure/B14142318.png)

![Bis[bis(trimethylsilyl)amino]manganese](/img/structure/B14142325.png)
![[(E)-7-hydroxyhept-1-enyl]boronic acid](/img/structure/B14142327.png)



